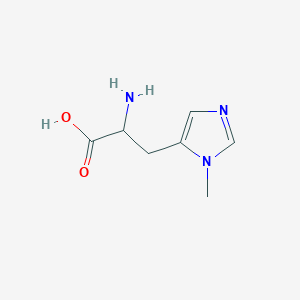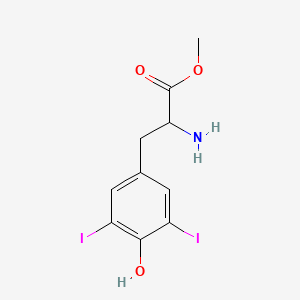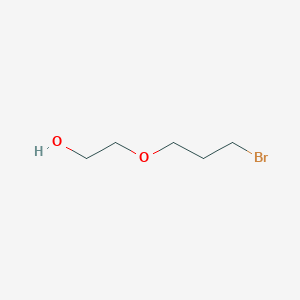![molecular formula C32H51N2+ B15284903 1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridinium salts, which are widely studied for their diverse chemical reactivity and applications in materials science, biology, and medicine.
Preparation Methods
The synthesis of 1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where the compound is synthesized through the reaction of a pyridinium salt with an aldehyde or ketone in the presence of a base . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.
Scientific Research Applications
1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium can be compared with other similar compounds, such as:
4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide: This compound has similar structural features but differs in the substituents attached to the pyridinium ring.
4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium bromide: Another similar compound with different counterions, which can affect its chemical properties and applications.
Properties
Molecular Formula |
C32H51N2+ |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline |
InChI |
InChI=1S/C32H50N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-33-32-23-21-30(22-24-32)19-20-31-25-28-34(2)29-26-31/h19-26,28-29H,3-18,27H2,1-2H3/p+1 |
InChI Key |
STAVQBVBGKNPIW-UHFFFAOYSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)

![Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284857.png)
![2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B15284862.png)
![4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol](/img/structure/B15284864.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide](/img/structure/B15284869.png)

![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
